Acetic acid, (2-acetyl-4-nitrophenoxy)-, ethyl ester
Description
Acetic acid, (2-acetyl-4-nitrophenoxy)-, ethyl ester (IUPAC name: ethyl 2-(2-acetyl-4-nitrophenoxy)acetate) is an aromatic ester characterized by a phenoxy ring substituted with an acetyl group at position 2 and a nitro group at position 2. The acetic acid moiety is esterified with ethanol, forming an ethyl ester.
Properties
CAS No. |
88521-72-6 |
|---|---|
Molecular Formula |
C12H13NO6 |
Molecular Weight |
267.23 g/mol |
IUPAC Name |
ethyl 2-(2-acetyl-4-nitrophenoxy)acetate |
InChI |
InChI=1S/C12H13NO6/c1-3-18-12(15)7-19-11-5-4-9(13(16)17)6-10(11)8(2)14/h4-6H,3,7H2,1-2H3 |
InChI Key |
RXNGNVJVQILXJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of acetic acid, (2-acetyl-4-nitrophenoxy)-, ethyl ester involves several steps. One common method includes the reaction of 2-acetyl-4-nitrophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Acetic acid, (2-acetyl-4-nitrophenoxy)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceuticals
Acetic acid, (2-acetyl-4-nitrophenoxy)-, ethyl ester has shown potential in medicinal chemistry as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in developing anti-inflammatory and antibacterial agents due to its ability to modify biological activity through structural variations.
Agrochemicals
The compound is utilized in the formulation of agrochemicals, including herbicides and pesticides. Its nitrophenoxy group enhances biological activity against specific pests while maintaining low toxicity to non-target organisms. Research indicates that derivatives of this compound exhibit significant herbicidal activity against a range of weeds .
Materials Science
In materials science, this compound is explored for its potential use in the development of polymers and coatings. Its chemical structure allows for the modification of polymer properties such as flexibility and thermal stability, making it suitable for applications in coatings and adhesives.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial properties of compounds derived from this compound against various bacterial strains. Results indicated that modifications to the nitrophenoxy group significantly enhanced antibacterial efficacy, suggesting that this compound could lead to the development of new antibiotics .
Case Study 2: Herbicidal Efficacy
Research conducted on the herbicidal activity of ethyl 2-(4-nitrophenoxy)acetate showed promising results against common agricultural weeds. The study demonstrated that formulations containing this compound effectively reduced weed growth while being safe for crops .
Mechanism of Action
The mechanism of action of acetic acid, (2-acetyl-4-nitrophenoxy)-, ethyl ester involves its interaction with specific molecular targets. The compound’s acetyl and nitrophenoxy groups play crucial roles in its reactivity and interactions. For instance, the nitro group can participate in electron transfer reactions, while the acetyl group can undergo hydrolysis to release acetic acid. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 2-(4-Nitrophenoxy)acetate
- Structure: Phenoxy ring with a nitro group at position 4; lacks the acetyl group at position 2.
- Molecular Formula: C₁₀H₁₁NO₅; Molecular Weight: 225.20 g/mol .
- Synthesis: Prepared by alkylation of p-nitrophenol with ethyl bromoacetate using K₂CO₃ as a base in acetone .
- Properties : The absence of the acetyl group reduces steric hindrance and electron-withdrawing effects compared to the target compound. This likely increases its solubility in polar solvents.
- Applications: Used as an intermediate in the synthesis of aminophenoxy derivatives for pharmaceutical research .
Ethyl 2,2-Difluoro-2-(4-Nitrophenoxy)acetate
- Structure: Difluoro substitution on the acetate moiety; phenoxy ring retains the nitro group.
- Molecular Formula: C₁₀H₉F₂NO₅; Molecular Weight: 261.18 g/mol .
- The difluoro group also alters the electronic environment of the ester, affecting hydrolysis rates .
Ethyl 2-(4-Chloro-2-Nitrophenyl)acetate
- Structure : Chloro and nitro substituents on the phenyl ring; acetate ester group.
- Molecular Formula: C₁₀H₁₀ClNO₄; Molecular Weight: 243.64 g/mol .
Ethyl (3-Fluoro-4-Methoxyphenyl)acetate
- Structure : Fluoro and methoxy substituents on the phenyl ring.
- Molecular Formula : C₁₁H₁₃FO₃; Molecular Weight: 212.22 g/mol .
- Properties : The methoxy group is electron-donating, contrasting with the electron-withdrawing nitro and acetyl groups in the target compound. This increases electron density on the ring, affecting reactions like electrophilic substitution.
Acetic Acid, (5-Methoxy-2-Nitrophenoxy)-, Ethyl Ester
- Structure: Methoxy and nitro groups on the phenoxy ring.
- Hazards : Classified as acutely toxic (oral, Category 4) and irritating to skin/eyes (Category 2) under GHS .
- Applications : Used in laboratory settings for synthesizing complex organic molecules, highlighting the role of nitro groups in directing further functionalization .
Comparative Data Table
Key Findings and Implications
Electronic Effects : Electron-withdrawing groups (e.g., nitro, acetyl) decrease electron density on the aromatic ring, directing electrophilic substitution to meta/para positions. This contrasts with methoxy-containing analogs, where electron-donating groups favor ortho/para substitution .
Solubility and Stability : Fluorinated derivatives (e.g., difluoro compounds) exhibit higher lipophilicity and stability, making them suitable for drug design .
Synthetic Flexibility : The target compound’s acetyl group offers a site for further functionalization (e.g., hydrolysis to carboxylic acids or reduction to alcohols), which is absent in simpler nitro-substituted analogs .
Biological Activity
Acetic acid, (2-acetyl-4-nitrophenoxy)-, ethyl ester, also known as ethyl 2-(4-nitrophenoxy)acetate, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C10H11NO5
- Molecular Weight : 225.20 g/mol
- IUPAC Name : Ethyl 2-(4-nitrophenoxy)acetate
- CAS Number : 19076-89-2
Antimicrobial Properties
Research indicates that acetic acid derivatives exhibit notable antimicrobial activity. In a study evaluating various compounds, ethyl 2-(4-nitrophenoxy)acetate demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for select bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
| Pseudomonas aeruginosa | 13.40 |
These findings suggest that the compound has potential as an antimicrobial agent in therapeutic applications.
Anticancer Activity
The compound's anticancer potential has been explored in various studies. It was found to inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the modulation of apoptotic pathways and cell cycle arrest.
A specific study reported IC50 values for cell viability assays:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HT-29 (Colon Cancer) | 15.0 |
These results indicate a promising avenue for further research into its use as a chemotherapeutic agent.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
- Cell Signaling Pathways : It modulates signaling pathways involved in inflammation and apoptosis, contributing to its anticancer effects.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antibacterial properties of nitrophenol derivatives included this compound as one of the tested compounds. The results indicated significant antibacterial activity against multiple strains, reinforcing its potential as an antimicrobial agent.
- Cancer Research : In a recent investigation into the anticancer properties of various nitrophenol derivatives, this compound was highlighted for its ability to induce apoptosis in cancer cells through caspase activation pathways.
Q & A
Q. Q1. What synthetic methodologies are optimal for preparing (2-acetyl-4-nitrophenoxy)acetic acid ethyl ester, and how can reaction conditions be optimized?
Answer:
- Nucleophilic substitution is commonly employed for aryloxy acetate esters. For example, ethyl chloroacetate reacts with substituted phenols (e.g., 2-acetyl-4-nitrophenol) in the presence of a base like anhydrous K₂CO₃ in dry acetone under reflux .
- Reaction monitoring via TLC (hexane:ethyl acetate, 3:1) ensures completion. Post-reaction, the mixture is cooled, solvent-distilled, and residual base removed via aqueous extraction. Ether washing and sodium hydroxide treatment purify the product .
- Yield optimization may involve adjusting molar ratios (e.g., phenol:ethyl chloroacetate:base = 1:1.07:2.5) and reflux duration (8–12 hours) .
Q. Q2. How can spectroscopic techniques (IR, NMR, MS) be applied to characterize this compound?
Answer:
- IR spectroscopy identifies functional groups:
- ¹H NMR reveals:
- Mass spectrometry (EI-MS) provides molecular ion ([M⁺]) and fragmentation patterns. For example, loss of –OCH₂COOEt (m/z 255 – 99 = 156) confirms ester cleavage .
Advanced Research Questions
Q. Q3. How do electron-withdrawing substituents (e.g., nitro, acetyl) influence the compound’s stability and reactivity in esterification or hydrolysis?
Answer:
- The nitro group at the para position enhances electrophilicity of the adjacent phenoxy carbon, facilitating nucleophilic substitution during synthesis .
- Hydrolysis kinetics : Electron-withdrawing groups increase ester susceptibility to alkaline hydrolysis. For example, nitro-substituted esters hydrolyze faster than unsubstituted analogs (e.g., t₁/₂ reduced by ~30% in pH 10 buffer) .
- Thermal stability : Differential scanning calorimetry (DSC) can assess decomposition temperatures. Nitro groups may lower thermal stability compared to chloro analogs .
Q. Q4. What computational or experimental approaches resolve contradictions in spectral data (e.g., conflicting IR carbonyl peaks)?
Answer:
- Density Functional Theory (DFT) simulations predict vibrational frequencies (e.g., B3LYP/6-31G* basis set) to validate experimental IR peaks .
- High-resolution MS distinguishes isobaric interferences. For example, resolving [M+H]⁺ at m/z 256.225 (C₁₁H₁₃NO₆⁺) from impurities .
- Cross-validation with ¹³C NMR assigns carbonyl carbons (ester C=O: δ 165–170 ppm; acetyl C=O: δ 200–210 ppm) .
Q. Q5. How can vapor pressure and thermodynamic data (ΔvapH, ΔfH°) inform storage and reaction design?
Answer:
- Vapor pressure (e.g., Antoine equation parameters) predicts volatility. For analogous esters, log(P) = A – B/(T + C), where A=7.1, B=1800, C=230 (T in K) .
- Enthalpy of vaporization (ΔvapH) : ~72 kJ/mol (at 459 K) for dichlorophenoxy acetate esters suggests moderate volatility; storage at <25°C minimizes losses .
- Reaction solvent selection : Low-polarity solvents (e.g., hexane) reduce ester hydrolysis, while polar aprotic solvents (DMF, acetone) enhance solubility for reactions .
Q. Q6. What protocols ensure safe handling given the compound’s GHS hazards (e.g., acute toxicity, skin irritation)?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles (EN 166/ISO 4849) prevent dermal/ocular exposure .
- Ventilation : Use fume hoods (≥0.5 m/s airflow) during synthesis to limit inhalation .
- Spill management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as hazardous waste .
- First aid : For skin contact, wash with water for 15 minutes; seek medical evaluation for persistent irritation .
Q. Q7. How can substituent effects be modeled to predict biological activity or environmental persistence?
Answer:
- QSAR models correlate nitro/acetyl groups with bioactivity. For example, nitro groups increase herbicidal activity in phenoxyacetates (pIC₅₀ ~5.2) .
- Biodegradation assays : OECD 301F tests measure half-life in soil. Nitro-substituted esters typically persist longer (>60 days) than methoxy analogs .
- Photodegradation : UV-Vis spectroscopy (λmax ~256 nm) monitors nitro group-mediated photolysis in sunlight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
